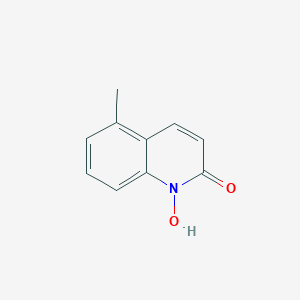
1-Hydroxy-5-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-5-methylquinolin-2(1H)-one, also known as 5-Hydroxy-2-methylquinolin-1(2H)-one, is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound has gained attention due to its various applications in scientific research.
作用机制
The exact mechanism of action of 1-Hydroxy-5-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the enzyme DNA gyrase, which is involved in DNA replication. It has also been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help in the prevention of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which can protect the liver from damage caused by various toxins. Additionally, this compound has been found to possess neuroprotective activity, which can help in the prevention of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 1-Hydroxy-5-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for the study of 1-Hydroxy-5-methylquinolin-2(1H)-one. One of the areas of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrobenzoic acid with sodium hydroxide and iron powder in ethanol. The resulting compound is then treated with hydrochloric acid to obtain this compound. Another method involves the reaction of 5-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride.
科学研究应用
1-Hydroxy-5-methylquinolin-2(1H)-one has been extensively studied for its various applications in scientific research. It has been found to possess antimicrobial, anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, this compound has been used as a starting material for the synthesis of various other compounds.
属性
CAS 编号 |
112590-63-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC 名称 |
1-hydroxy-5-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
InChI 键 |
YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
规范 SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
同义词 |
2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B40771.png)

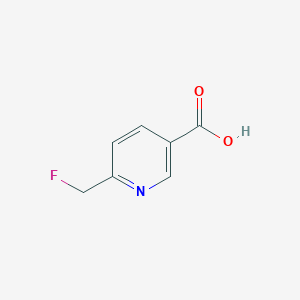
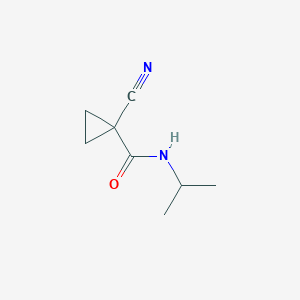

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
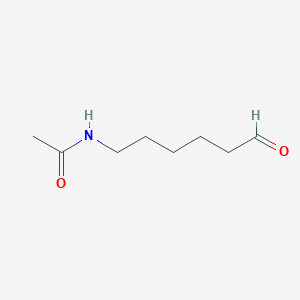
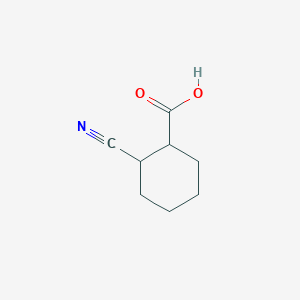

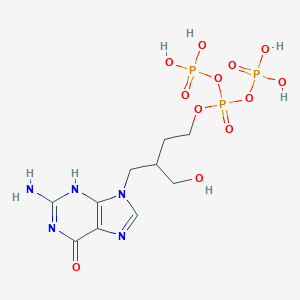
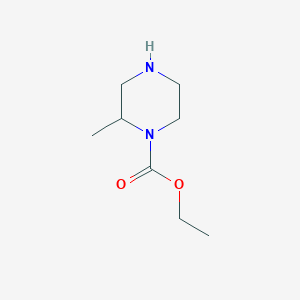
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)